molecular formula C22H28N2O2 B573709 N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide CAS No. 192385-57-2

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide

Cat. No.: B573709
CAS No.: 192385-57-2
M. Wt: 352.478
InChI Key: SFGPUNPRPAPHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, which is a common feature in many synthetic opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide typically involves multiple steps, starting from basic organic compounds. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Group: This step involves the addition of a phenylethyl group to the piperidine ring, often through alkylation reactions.

    Amidation: The final step involves the formation of the amide bond, connecting the piperidine ring to the phenylpropanamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amide bond.

    Substitution: Various substituents can be introduced to the phenyl ring or the piperidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and anesthesia.

    Industry: Utilized in the development of new synthetic opioids and in forensic toxicology for the identification of illicit substances.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesia. The molecular pathways involved include the activation of G-proteins and the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP).

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A well-known synthetic opioid with a similar structure but different substituents.

    Carfentanil: Another potent fentanyl analog used in veterinary medicine.

    Alfentanil: A shorter-acting fentanyl analog used in anesthesia.

Uniqueness

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide is unique due to its specific structural features, such as the hydroxyl group and the phenylethyl moiety, which contribute to its distinct pharmacological profile. Its potency and binding affinity to opioid receptors make it a valuable compound for research and medical applications.

Properties

IUPAC Name

N-[1-(1-hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-21(25)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)22(26)17-18-9-5-3-6-10-18/h3-12,20,22,26H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPUNPRPAPHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(CC2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661480
Record name N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192385-57-2
Record name N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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